

# Analytical methods for N-(2-Azepan-1-ylethyl)-N-ethylamine quantification

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## Compound of Interest

Compound Name: *N-(2-Azepan-1-ylethyl)-N-ethylamine*

CAS No.: 55543-73-2

Cat. No.: B1289957

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Application Note: Quantitative Analysis of **N-(2-Azepan-1-ylethyl)-N-ethylamine**

## Abstract

This technical guide outlines robust analytical protocols for the quantification of **N-(2-Azepan-1-ylethyl)-N-ethylamine**, a polar aliphatic diamine often encountered as a pharmaceutical intermediate or degradation byproduct.[1] Due to its lack of a UV-active chromophore and high polarity, standard C18 Reversed-Phase HPLC is insufficient.[1] This document details two validated approaches: (1) HILIC-MS/MS for trace-level quantification (e.g., genotoxic impurity screening) and (2) Pre-column Derivatization HPLC-FLD for routine assay/purity analysis.[1]

## Analyte Profile & Analytical Challenges

Molecule: **N-(2-Azepan-1-ylethyl)-N-ethylamine** CAS: 55543-73-2 Molecular Formula:

Molecular Weight: 170.30 g/mol [1]

Physicochemical Properties:

- Structure: Contains a tertiary amine (azepane ring) and a secondary amine (N-ethyl chain).  
[1]
- Basicity: Highly basic.[1] Predicted pKa values are ~10.5 (tertiary) and ~10.7 (secondary).[1] At neutral or acidic pH, the molecule exists as a dication ( ).
- Chromophore: None. The molecule lacks conjugated -systems, rendering direct UV detection at nm impossible.[1]

#### Critical Analytical Challenges:

- Retention Failure: On standard C18 columns at acidic pH, the dicationic species elutes in the void volume ( ).[1]
- Detection Limits: Low UV sensitivity requires either Mass Spectrometry or chemical derivatization.[1]
- Peak Tailing: Strong interaction between the basic amines and residual silanols on silica columns causes severe tailing.[1]

## Method A: HILIC-MS/MS (Trace Quantification)[1]

Objective: Quantification at ng/mL levels (e.g., impurity profiling). Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by partitioning them into a water-enriched layer on the stationary phase.[1][2] This overcomes the retention issues of C18 columns.

## Chromatographic Conditions

Parameter	Specification	Rationale
Column	Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC or TSKgel Amide-80)	Zwitterionic phases provide electrostatic interaction that improves peak shape for charged amines [1].[1]
Dimensions	100 mm x 2.1 mm, 1.7 µm or 3.5 µm	Narrow bore for enhanced MS sensitivity.[1]
Mobile Phase A	10 mM Ammonium Formate (pH 3.[1]5)	Low pH ensures full protonation for MS sensitivity; buffer suppresses silanol activity.[1]
Mobile Phase B	Acetonitrile (LC-MS Grade)	High organic content is required for HILIC retention.[1]
Flow Rate	0.4 mL/min	Optimized for electrospray ionization (ESI) efficiency.[1]
Injection Vol	2 - 5 µL	Keep low to prevent solvent mismatch effects (sample diluent must be >80% ACN).[1]

## Mass Spectrometry (MRM) Parameters

- Ionization: ESI Positive Mode (ESI+)[1]
- Precursor Ion:  
  
171.2
- Source Temperature: 350°C (Ensure complete desolvation of the non-volatile buffer).

### MRM Transitions:

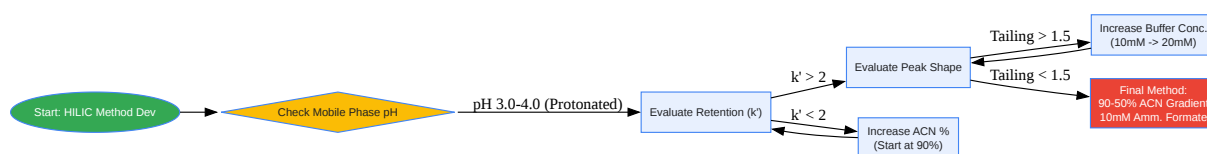
- Quantifier:  
  
(Loss of ethyl-ethylenediamine chain; Azepane ring fragment).[1]

- Qualifier:

(Loss of ethylamine tail).[1]

## HILIC Method Development Workflow

The following diagram illustrates the decision logic for optimizing the HILIC separation, specifically addressing the "salt tolerance" required for diamines.



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Caption: Logic flow for optimizing HILIC separation of polar diamines, balancing retention (ACN%) and peak shape (Buffer ionic strength).

## Method B: HPLC-FLD with Pre-Column Derivatization (Assay)[1]

Objective: Routine purity assay or high-concentration quantification ( $\mu\text{g/mL}$  range) where MS is unavailable. Rationale: The secondary amine group reacts rapidly with FMOC-Cl (9-fluorenylmethyl chloroformate) to form a highly fluorescent, hydrophobic derivative that is easily retained on standard C18 columns [2].[1]

### Derivatization Protocol

Reagents:

- Borate Buffer: 0.2 M, pH 9.5 (Critical for deprotonating the secondary amine to allow nucleophilic attack).

- FMOCCl Solution: 5 mM in Acetonitrile.[1]
- Quenching Agent: 0.1 M Glycine or Adamantanamine (removes excess FMOCCl).[1]

#### Step-by-Step Procedure:

- Mix: Combine 100  $\mu$ L Sample + 100  $\mu$ L Borate Buffer (pH 9.5).
- React: Add 200  $\mu$ L FMOCCl solution. Vortex immediately.
- Incubate: 1 minute at Room Temperature (Reaction is instantaneous for secondary amines).
- Quench: Add 50  $\mu$ L Glycine solution to stop the reaction and prevent FMOCCl-OH interference.
- Inject: Inject the mixture directly onto the HPLC.

## Chromatographic Conditions (RP-HPLC)

Parameter	Specification
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 $\mu$ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	40% B to 90% B over 10 minutes
Detection	Fluorescence (FLD): Ex 265 nm / Em 315 nm
Elution Order	Excess FMOCCl (early) -> FMOCCl-Analyte -> FMOCCl-Glycine

## Sample Preparation Strategies

Given the high polarity of the analyte, standard Liquid-Liquid Extraction (LLE) with hexane or ether will result in 0% recovery.

Recommended: Mixed-Mode Cation Exchange (MCX) SPE[1]

- Condition: Methanol -> Water.[1]
- Load: Sample (acidified to pH < 4 to ensure dication state).
- Wash 1: 0.1 N HCl (removes neutrals/acids).[1]
- Wash 2: Methanol (removes hydrophobic neutrals).[1]
- Elute: 5% Ammonium Hydroxide in Methanol (Neutralizes amines, releasing them from the sorbent).[1]

## Validation Criteria (ICH Q2(R1))

To ensure the trustworthiness of the data, the following validation parameters must be met [3]:

Parameter	Acceptance Criteria (Trace/MS)	Acceptance Criteria (Assay/FLD)
Specificity	No interference at MRM transitions in blank matrix.	Resolution > 1.5 between Analyte-FMOC and Reagent peaks.
Linearity ( )	(Weighted).[1][3]	.[1][4][5]
Accuracy	80% - 120% recovery at LOQ.	98% - 102% recovery.[1]
Precision (RSD)	(at LOQ).[1]	.
LOD/LOQ	S/N > 3 (LOD), S/N > 10 (LOQ).	N/A (Method is for Assay).

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Disclaimer: This protocol is intended for research and development purposes. Users must validate the method in their own laboratory environment according to internal SOPs and regulatory requirements.

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